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Compound of Interest

Compound Name: Aniline, 2,4,6-trimethyl-3-nitro-

Cat. No.: B072413

A comprehensive examination of the crystal packing of several substituted nitroanilines reveals
intricate networks of intermolecular interactions that govern their solid-state structures. While
crystallographic data for 2,4,6-trimethyl-3-nitroaniline remains elusive in publicly accessible
databases, a comparative study of related compounds provides valuable insights into the
influence of methyl and nitro group substitution on crystal packing.

This guide presents a comparative analysis of the crystal structures of aniline, 4-nitroaniline, 2-
methyl-4-nitroaniline, 2-methyl-3-nitroaniline, and 2,4-dimethyl-6-nitroaniline. The objective is to
understand how the number and position of methyl and nitro substituents on the aniline
framework dictate the supramolecular assembly in the crystalline state. Such understanding is
crucial for researchers in materials science and drug development, as crystal packing
significantly impacts a compound's physical properties, including solubility, stability, and
bioavailability.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the selected aniline
derivatives, providing a quantitative basis for comparing their crystal packing.
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Discussion of Crystal Packing Trends

The crystal structures of the analyzed compounds are primarily stabilized by a combination of
N-H---O hydrogen bonds and, in some cases, 1-1t stacking interactions. The presence and
nature of these interactions are significantly influenced by the substitution pattern on the aniline
ring.
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In 4-nitroaniline, the molecules are linked by N-H---O hydrogen bonds, forming chains that are
further organized into sheets. The planarity of the molecule facilitates efficient packing.

The introduction of a methyl group, as in 2-methyl-4-nitroaniline, can influence the overall
packing by introducing steric hindrance and altering the electronic properties of the molecule.
This compound is noted for its noncentrosymmetric crystal structure, which is a prerequisite for
second-harmonic generation (SHG) and other nonlinear optical (NLO) properties.

In 2-methyl-3-nitroaniline, the orthorhombic crystal system suggests a different packing
arrangement compared to the monoclinic systems of the other substituted anilines in this study.
The specific arrangement of molecules is dictated by the interplay of hydrogen bonding
involving the amino and nitro groups and the steric influence of the methyl group.

The crystal structure of 2,4-dimethyl-6-nitroaniline is characterized by the presence of two
independent molecules in the asymmetric unit, which are linked by weak N-H---O hydrogen
bonds. The multiple methyl groups introduce significant steric bulk, which likely plays a major
role in the resulting crystal packing.

The case of aniline at low temperature reveals a structure with two crystallographically
independent molecules, where N-H---N hydrogen bonds are the dominant intermolecular
interaction. This provides a baseline for understanding the impact of introducing the strongly
hydrogen-bond-accepting nitro group.

While the crystal structure of 2,4,6-trimethylaniline is not detailed here, the presence of three
methyl groups is expected to create a highly sterically hindered environment, which would
significantly influence its crystal packing, likely favoring weaker van der Waals interactions over
strong directional hydrogen bonds.

The absence of crystallographic data for 2,4,6-trimethyl-3-nitroaniline represents a notable gap
in the understanding of this family of compounds. Based on the trends observed, it can be
hypothesized that its crystal packing would be a complex interplay of the steric hindrance from
the three methyl groups and the hydrogen bonding potential of the amino and nitro groups. The
bulky methyl groups might prevent the formation of the extensive hydrogen-bonded networks
seen in less substituted nitroanilines.

Experimental Protocols
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The following are representative experimental protocols for the synthesis and crystallization of
the discussed compounds, as extracted from the cited literature.

Synthesis and Crystallization of 2,4-Dimethyl-6-nitroaniline:[5] A solution of 2,4-dimethylaniline,
acetic acid, and acetic anhydride is refluxed. After cooling, a mixed acid solution of
concentrated sulfuric acid and concentrated nitric acid is slowly added. The resulting
precipitate, 2,4-dimethylacetanilide, is filtered, washed, and then refluxed with 70% sulfuric
acid. The product, 2,4-dimethyl-6-nitroaniline, is precipitated by adding to cold water, filtered,
and washed. Crystals suitable for X-ray analysis are obtained by slow evaporation of a
methanol solution at room temperature.[5]

Synthesis and Crystallization of a Schiff base of 2-Methyl-3-nitroaniline:[6] A Schiff base of 2-
methyl-3-nitroaniline was prepared by refluxing a solution of 5-nitrothiophene-2-carbaldehyde
and 2-methyl-3-nitroaniline in ethanol for 5 hours. The resulting yellow crystalline material was
washed with ethanol and dried at room temperature. Single crystals were grown from an
ethanol solution.[6]

Crystallization of 4-Nitroaniline:[3] Single crystals of 4-nitroaniline were grown by the slow
evaporation solution technique. A saturated solution of 4-nitroaniline was prepared in ethanol
using a magnetic stirrer. The solution was filtered to remove impurities, covered with a
perforated foil, and left undisturbed to allow for slow evaporation and crystal growth.[3]

X-ray Data Collection and Structure Refinement (General): Single-crystal X-ray diffraction data
for the compounds were typically collected at low temperatures (e.g., 163 K or 252 K) using a
diffractometer with Mo Ka radiation (A = 0.71073 A). The structures were solved by direct
methods and refined by full-matrix least-squares on F2. Hydrogen atoms were often placed in
geometrically calculated positions and refined using a riding model.

Comparative Analysis Workflow

The following diagram illustrates the logical workflow for the comparative analysis of the crystal
packing of the selected aniline derivatives.
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Figure 1. A flowchart illustrating the workflow for the comparative analysis of the crystal packing

of substituted anilines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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